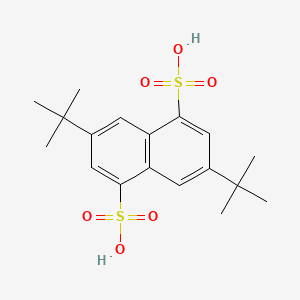
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid is a chemical compound with the molecular formula C18H24O6S2 and a molecular weight of 400.51 g/mol . It is known for its unique structure, which includes two tert-butyl groups and two sulfonic acid groups attached to a naphthalene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid typically involves the sulfonation of 3,7-di-tert-butylnaphthalene. The reaction conditions often include the use of sulfuric acid or oleum as the sulfonating agents . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid involves its interaction with molecular targets and pathways within biological systems. The sulfonic acid groups play a crucial role in these interactions, often forming strong ionic bonds with target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid can be compared with other similar compounds, such as:
2,6-Di-tert-butylnaphthalene: This compound lacks the sulfonic acid groups, making it less reactive in certain chemical reactions.
1,5-Naphthalenedisulfonic acid: This compound does not have the tert-butyl groups, which affects its solubility and reactivity.
2,6-Diisopropylnaphthalene: Similar to 2,6-Di-tert-butylnaphthalene but with isopropyl groups instead of tert-butyl groups.
The uniqueness of this compound lies in its combination of tert-butyl and sulfonic acid groups, which impart distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
47486-75-9 |
|---|---|
Formule moléculaire |
C18H24O6S2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
3,7-ditert-butylnaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C18H24O6S2/c1-17(2,3)11-7-13-14(15(9-11)25(19,20)21)8-12(18(4,5)6)10-16(13)26(22,23)24/h7-10H,1-6H3,(H,19,20,21)(H,22,23,24) |
Clé InChI |
UAVWWXVXXQGHGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C(C=C2S(=O)(=O)O)C(C)(C)C)C(=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


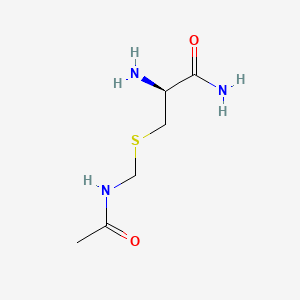
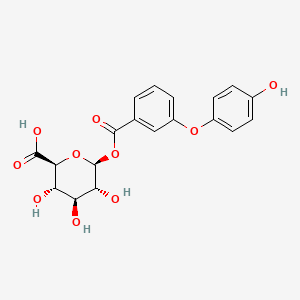

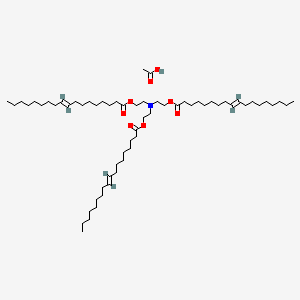
![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)

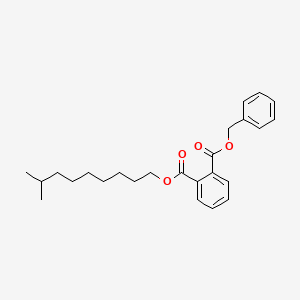
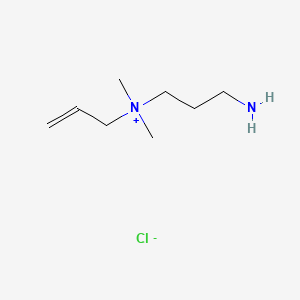
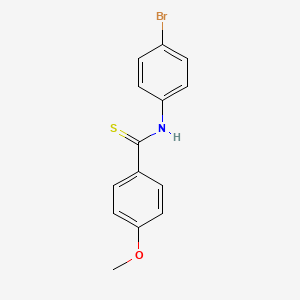
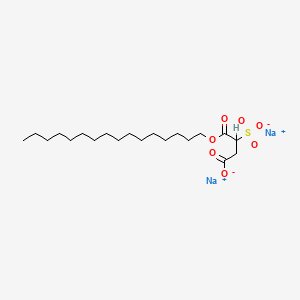
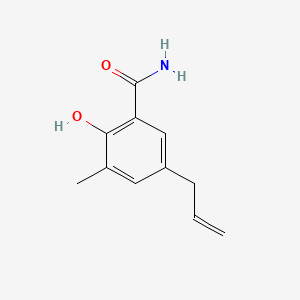

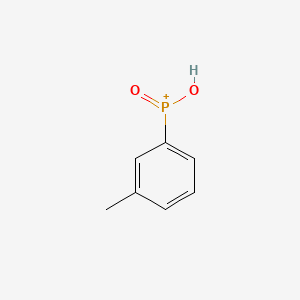
![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)
